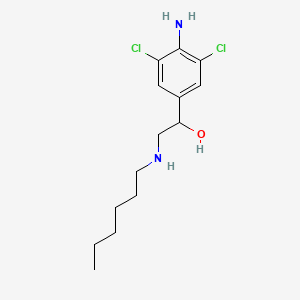

1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol

Description

CAS Registry Number and Regulatory Identifiers

The compound is indexed under CAS 78982-88-4 , a unique identifier used globally for chemical tracking. No additional regulatory identifiers (e.g., EINECS, UNII) are explicitly reported in current databases for this specific compound.

| Identifier | Value |

|---|---|

| CAS Number | 78982-88-4 |

| IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol |

| SMILES | CCCCCCNCC(c1cc(Cl)c(c(c1)Cl)N)O |

Molecular Formula and Weight Calculations

Molecular Formula :

$$ \text{C}{14}\text{H}{22}\text{Cl}2\text{N}2\text{O} $$

Molecular Weight :

$$ 305.24 \, \text{g/mol} $$

Breakdown of Weight Calculation :

| Element | Number of Atoms | Atomic Mass (g/mol) | Contributed Mass |

|---|---|---|---|

| Carbon | 14 | 12.01 | 168.14 |

| Hydrogen | 22 | 1.008 | 22.18 |

| Chlorine | 2 | 35.45 | 70.90 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 1 | 16.00 | 16.00 |

| Total | 305.24 |

This calculation aligns with experimental data reported in chemical databases.

Structural Features and Functional Groups

The molecule contains three key functional groups:

- Aromatic Amino Group : A primary amine (-NH₂) at position 4 of the phenyl ring, contributing to hydrogen-bonding potential.

- Aliphatic Amine : A hexylamino (-NH-(CH₂)₅-CH₃) group, enhancing hydrophobicity and membrane permeability.

- Primary Alcohol : A hydroxyl (-OH) group at position 1 of the ethan-1-ol chain, enabling polar interactions.

These features suggest potential bioactivity, though specific pharmacological properties are not addressed in this structural analysis.

Properties

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(hexylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N2O/c1-2-3-4-5-6-18-9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,18-19H,2-6,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJJTCCRNKYZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705585 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78982-88-4 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Aminoketones

Method Overview:

This method involves reducing aminoketone precursors to the target amino alcohol using hydrogen gas in the presence of a metal catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C). The process is conducted under controlled conditions to optimize yield and purity.

- Starting Material: The corresponding aminoketone, such as 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride.

- Catalyst: Platinum oxide or palladium on carbon.

- Solvent: Methanol or ethanol.

- Reaction Conditions: Hydrogen atmosphere at pressures ranging from 2.4 to 3.5 kg/cm² (34-50 psig), with reaction times between 50 minutes to 3 hours.

- Procedure:

- Dissolve the aminoketone in the solvent.

- Add the catalyst.

- Subject the mixture to hydrogenation under specified pressure.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Filter off the catalyst.

- Evaporate the solvent under vacuum.

- Purify the crude product via chromatography if necessary.

- Catalytic hydrogenation often results in partial reduction with residual starting material, necessitating further purification.

- The presence of side products such as amino derivatives can be minimized by optimizing hydrogen pressure and reaction time.

| Step | Reagents | Conditions | Duration | Notes |

|---|---|---|---|---|

| Hydrogenation | Aminoketone + PtO₂ or Pd/C | 2.4-3.5 kg/cm² H₂ pressure | 50 min - 3 hrs | TLC monitoring essential |

| Purification | Chromatography | Standard silica gel | - | Ensures product purity |

Reduction Using Sodium Borohydride (NaBH₄)

Method Overview:

An alternative chemical reduction involves using sodium borohydride to convert ketones to secondary alcohols, often in anhydrous methanol, providing a milder and selective reduction.

- Dissolve the aminoketone in anhydrous methanol.

- Add NaBH₄ slowly under stirring at room temperature.

- Continue stirring until TLC confirms complete reduction.

- Evaporate solvent under reduced pressure.

- Purify the crude product via chromatography or recrystallization.

- This method yields high purity amino alcohols with minimal side reactions.

- Reaction conditions such as temperature and molar ratios are critical for selectivity.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Reduction | Aminoketone + NaBH₄ | Room temperature, inert atmosphere | ~89.6% | TLC confirms completion |

| Purification | Chromatography | Flash chromatography | - | Ensures high purity |

Synthesis via Amino-Substituted Precursors

Method Overview:

Some procedures involve synthesizing the amino alcohol directly from amino-substituted phenyl compounds through multi-step reactions, including halogenation, amination, and reduction.

- Halogenation of phenyl rings to introduce dichlorine substituents.

- Nucleophilic substitution with hexylamine or related amines.

- Reduction of intermediates to the amino alcohol.

- These routes often involve intermediate purification steps.

- Use of protecting groups may be necessary to prevent side reactions.

Summary of Preparation Data

| Method | Catalyst/Reagent | Solvent | Pressure/Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Catalytic hydrogenation | PtO₂ or Pd/C | Methanol | 2.4-3.5 kg/cm² H₂ | Variable | TLC monitoring essential |

| Chemical reduction | NaBH₄ | Methanol | Room temperature | ~89.6% | High purity, mild conditions |

| Multi-step synthesis | Various | Various | Variable | Variable | More complex, multi-step |

Notes and Considerations

- Reaction Optimization: Precise control of hydrogen pressure, temperature, and reaction time is vital to maximize yield and minimize side products.

- Purification: Chromatography, recrystallization, or distillation are typically employed to purify the final amino alcohol.

- Safety: Handling hydrogen gas and reactive reducing agents requires strict safety protocols.

- Environmental Impact: Catalytic hydrogenation is preferred for its cleaner process, while chemical reductions may generate waste requiring proper disposal.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the chlorophenyl groups.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol exhibit notable antibacterial properties. A study focused on chlorinated phenyl derivatives demonstrated effectiveness against various bacterial strains, suggesting potential use in developing antibiotics for resistant infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Modifications in the alkyl chain length and functional groups significantly influenced the cytotoxic potency. The hexylamino group may enhance interaction with cellular targets, making it a candidate for further exploration in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure of 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol allows for a unique assessment of its biological properties compared to similar compounds:

| Compound | Activity Type | Observed Effect |

|---|---|---|

| 1-(4-Amino-3,5-dichlorophenyl)-2-methylaminoethanol | Antibacterial | Moderate effectiveness against Gram-positive bacteria |

| 1-(4-Amino-3,5-dichlorophenyl)-2-tert-butylaminoethanol | Antifungal | Significant inhibition of fungal growth |

| 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethanol | Cytotoxicity | Promising results against cancer cell lines |

Materials Science Applications

The unique structural properties of this compound make it a candidate for applications in materials science. Its ability to interact with various substrates can lead to the development of advanced materials with specific functionalities.

Synthesis and Industrial Applications

The synthesis typically involves multi-step organic reactions such as nitration and reduction followed by hydroxylation. These methods are optimized for yield and purity to facilitate industrial applications in pharmaceuticals and material sciences .

Antibacterial Activity Study

A study examining derivatives of chlorinated phenyl compounds found significant antibacterial effects against resistant bacterial strains. This suggests that 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol could play a role in combating antibiotic resistance.

Cytotoxicity Assessment

In vitro assays have demonstrated that variations in the alkyl chain length significantly affect cytotoxic potency against cancer cell lines. The hexylamino group appears to enhance the compound's efficacy compared to shorter alkyl chains .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities

All compounds in this class share a 1-(4-amino-3,5-dichlorophenyl)ethanol backbone (Fig. 1), with variations in the amine substituent at the C2 position (Table 1). This structural motif is critical for β₂-adrenergic receptor binding and agonist activity .

Table 1: Structural and Molecular Comparisons

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity

- Clenbuterol exhibits high β₂-adrenergic receptor selectivity, with bronchodilatory effects at 20–60 µg/day . Its tert-butyl group enhances lipophilicity, prolonging half-life .

- Clenproperol (isopropyl substituent) shows reduced potency compared to Clenbuterol, likely due to steric hindrance .

Metabolic Stability

Biological Activity

1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol, with the CAS number 78982-88-4, is a synthetic organic compound characterized by its unique structural features, including amino and chlorophenyl functional groups. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂Cl₂N₂O |

| Molecular Weight | 305.24 g/mol |

| IUPAC Name | 1-(4-amino-3,5-dichlorophenyl)-2-(hexylamino)ethanol |

| CAS Number | 78982-88-4 |

The biological activity of 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol is primarily attributed to its interaction with various biological targets. The presence of the amino group allows for hydrogen bonding with biological macromolecules, potentially influencing enzymatic pathways and receptor activities.

Potential Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It could interact with neurotransmitter receptors, influencing signal transduction processes.

Case Studies

- Antibacterial Activity : A study examining derivatives of chlorinated phenyl compounds found significant antibacterial effects against various strains of bacteria, suggesting potential efficacy for 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol in treating infections caused by resistant strains.

- Cytotoxicity Assessment : In vitro assays have been utilized to evaluate the cytotoxic effects of related compounds on cancer cell lines. Results indicated that modifications in the alkyl chain length and functional groups significantly influenced cytotoxic potency.

Structure-Activity Relationship (SAR)

The structure of 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol allows for a unique assessment of its biological properties compared to similar compounds:

| Compound | Activity Type | Observed Effect |

|---|---|---|

| 1-(4-Amino-3,5-dichlorophenyl)-2-methylaminoethanol | Antibacterial | Moderate effectiveness against Gram-positive bacteria |

| 1-(4-Amino-3,5-dichlorophenyl)-2-tert-butylaminoethanol | Antifungal | Significant inhibition of fungal growth |

| 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethanol | Cytotoxicity | Promising results against cancer cell lines |

Synthesis and Industrial Applications

The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol typically involves multi-step organic reactions. Common methods include:

- Nitration and Reduction : Starting from a chlorobenzene derivative.

- Hydroxylation : Introducing the hydroxyl group through oxidation or substitution reactions.

These synthetic routes are optimized for yield and purity to facilitate industrial applications in pharmaceuticals and materials science.

Q & A

Q. How can the stereochemical configuration of 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol be resolved experimentally?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example, in structurally similar β2-agonists like clenbuterol analogs, single-crystal X-ray diffraction revealed hydrogen-bonding networks and torsional angles critical for receptor binding . To apply this:

Q. What synthetic routes are effective for producing this compound, and what are critical purification steps?

Methodological Answer: A common approach involves reductive amination of the ketone precursor. For example:

- Start with 1-(4-Amino-3,5-dichlorophenyl)ethanone (synthesized via Friedel-Crafts acylation).

- React with hexylamine under NaBH₄ reduction in anhydrous methanol (5:1 molar ratio, room temperature, monitored by TLC).

- Purify via flash chromatography (n-hexane/EtOAC 8:1) to isolate the secondary alcohol, achieving >89% yield in analogous syntheses .

Q. How can trace quantities of this compound be quantified in biological matrices?

Methodological Answer: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers high sensitivity (LOQ < 0.1 ng/mL). Key steps:

- Extract urine or plasma samples via solid-phase extraction (e.g., C18 cartridges).

- Use a hydrophilic interaction column (HILIC) for separation.

- Monitor transitions m/z 305.24 → 203.1 (quantifier) and 305.24 → 168.9 (qualifier) in positive ion mode, as validated for clenbuterol analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize β2-adrenergic receptor agonism for this compound?

Methodological Answer:

- Receptor Docking: Perform molecular dynamics simulations using the β2-adrenergic receptor crystal structure (PDB: 2RH1). Focus on interactions between the hexylamino group and hydrophobic subpocket residues (e.g., Val114, Trp109).

- Functional Assays: Measure cAMP production in HEK293 cells transfected with β2-AR. Compare EC₅₀ values against clenbuterol (EC₅₀ = 0.8 nM) to assess potency differences due to the hexyl substituent .

Q. What strategies resolve discrepancies in reported metabolic pathways across species?

Methodological Answer:

- Isotopic Labeling: Synthesize a deuterated analog (e.g., hexylamino-D11) to track metabolites via LC-MS.

- Cross-Species Microsomal Assays: Incubate the compound with liver microsomes from rats, humans, and pigs. Identify phase-I metabolites (e.g., hydroxylation at the hexyl chain) and phase-II conjugates (glucuronides) using high-resolution MS .

- Statistical Validation: Apply multivariate analysis (PCA) to distinguish species-specific metabolic patterns .

Q. How can crystallographic twinning or disorder in X-ray data be addressed during refinement?

Methodological Answer:

- Data Collection: Use a high-resolution detector (e.g., Dectris EIGER) to collect data at 100 K.

- Twinning Analysis: In SHELXL, test for twinning via the BASF parameter and Hooft statistics. For disorder, apply PART and SUMP constraints to model alternative conformations.

- Validation: Cross-check with PLATON’s ADDSYM to avoid over-interpretation of pseudosymmetry, common in chlorinated aromatics .

Contradictory Data Analysis

Q. How to interpret conflicting reports on tissue selectivity (e.g., bronchial vs. cardiac effects)?

Methodological Answer:

- Tissue-Specific Profiling: Use isolated organ baths (e.g., guinea pig trachea vs. atrium) to measure potency ratios (EC₅₀ trachea/EC₅₀ atrium). A ratio >100 indicates β2-selectivity.

- Receptor Density Quantification: Perform radioligand binding (³H-CGP 12177) in lung vs. heart tissues. Compare Bmax values to correlate selectivity with receptor expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.